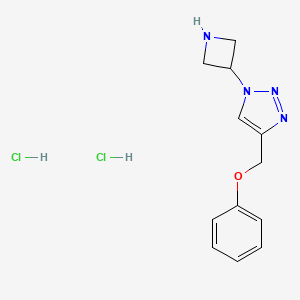
1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a triazole derivative and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Research has demonstrated the effectiveness of azetidinone and triazole derivatives in combating microbial infections. For instance, compounds synthesized from azetidinone and triazole scaffolds have been tested for their antibacterial and antifungal activities, showing significant potential against selected microbes (Kohli, Srivastava, & Srivastava, 2008). Similarly, novel triazole derivatives have been synthesized with anti-nociceptive and anti-inflammatory properties, suggesting a broad spectrum of biological activities (Rajasekaran & Rajagopal, 2009).
Anti-tubercular Activity
- Azetidinone analogues incorporating 1,2,4-triazole have been designed, synthesized, and evaluated for their anti-tubercular activity. This research indicates that certain analogues exhibit promising activity against Mycobacterium tuberculosis, offering potential pathways for the development of new anti-tubercular agents (Thomas, George, & Harindran, 2014).
Insecticidal Activity
- The green synthesis of azetidine and triazole derivatives has been explored for potential insecticidal applications. These synthesized compounds have shown promising results against Periplaneta americana, highlighting their potential as insecticidal agents (Jain, Sharma, & Kumar, 2013).
Anticancer and Antitumor Activities
- There's ongoing research into the synthesis of triazole derivatives with potential anticancer and antitumor activities. For instance, the synthesis of novel 1,4,5-triphenyl-1H-imidazol-[1,2,3]-triazole derivatives has been investigated for their antimicrobial activity, which may have implications for cancer treatment research (Kumar et al., 2017).
Propiedades
IUPAC Name |
1-(azetidin-3-yl)-4-(phenoxymethyl)triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c1-2-4-12(5-3-1)17-9-10-8-16(15-14-10)11-6-13-7-11;;/h1-5,8,11,13H,6-7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBKLEGKUTWPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)COC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

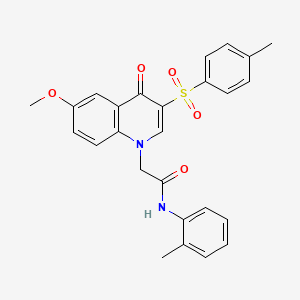
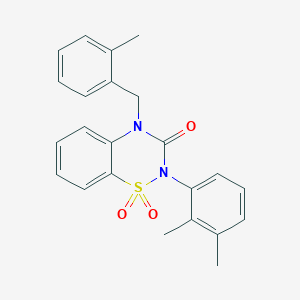
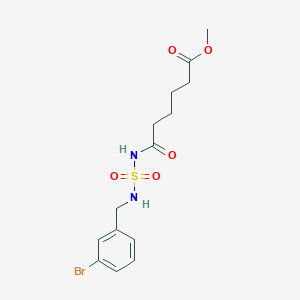
![3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride](/img/structure/B2809754.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide](/img/structure/B2809755.png)
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2809756.png)
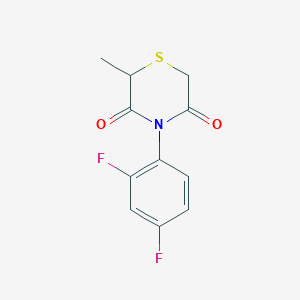
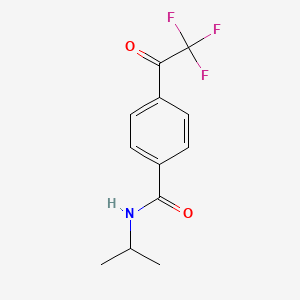
![[(2,3-Difluorophenyl)methyl][(1,5-dimethylpyrazol-4-yl)methyl]amine](/img/structure/B2809764.png)
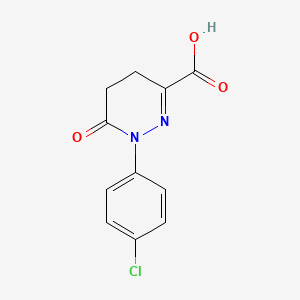
![(E)-4-(Dimethylamino)-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide](/img/structure/B2809769.png)
![5-methyl-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2809771.png)
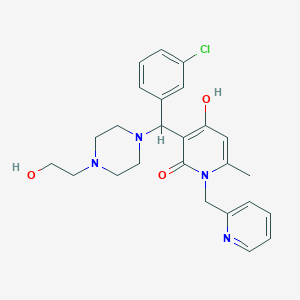
![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2809773.png)